Cas no 54225-75-1 ((1R)-1-(4-ethylphenyl)ethan-1-ol)

(1R)-1-(4-ethylphenyl)ethan-1-ol is a chiral secondary alcohol featuring an ethyl-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective precision. The compound exhibits moderate polarity, facilitating purification via standard techniques such as column chromatography or recrystallization. Its aromatic ethyl group enhances stability while allowing further functionalization, making it useful in derivatization reactions. The alcohol moiety serves as a versatile handle for oxidation, esterification, or etherification. This compound is typically handled under inert conditions to preserve optical purity. Suitable for research and industrial applications, it meets stringent purity standards, ensuring reproducibility in synthetic workflows.
(1R)-1-(4-ethylphenyl)ethan-1-ol structure
54225-75-1 structure
Product Name:(1R)-1-(4-ethylphenyl)ethan-1-ol
CAS No:54225-75-1
MF:C10H14O
MW:150.217563152313
CID:3028900
PubChem ID:13481017
Update Time:2025-11-02

(1R)-1-(4-ethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-ETHYLPHENYL)ETHANOL
    • Benzenemethanol, 4-ethyl-α-methyl-, (αR)-
    • (1R)-1-(4-ethylphenyl)ethan-1-ol
    • Inchi: 1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
    • InChI Key: HZFBZEOPUXCNHK-MRVPVSSYSA-N
    • SMILES: [C@H](O)(C1=CC=C(CC)C=C1)C

Computed Properties

  • Exact Mass: 150.104465066g/mol
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

(1R)-1-(4-ethylphenyl)ethan-1-ol Pricemore >>

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Additional information on (1R)-1-(4-ethylphenyl)ethan-1-ol

Recent Advances in the Study of (1R)-1-(4-ethylphenyl)ethan-1-ol (CAS: 54225-75-1) in Chemical Biology and Pharmaceutical Research

The compound (1R)-1-(4-ethylphenyl)ethan-1-ol (CAS: 54225-75-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and synthesis. This chiral alcohol, characterized by its (1R) configuration and ethylphenyl moiety, has been the subject of several studies aimed at understanding its biological activity, synthetic pathways, and therapeutic potential. Recent advancements in analytical techniques and computational modeling have further elucidated its structural and functional properties, paving the way for innovative applications in medicinal chemistry.

One of the key areas of focus has been the enantioselective synthesis of (1R)-1-(4-ethylphenyl)ethan-1-ol, which is critical for its use in chiral drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel biocatalytic approach using engineered ketoreductases to achieve high enantiomeric excess (ee) and yield. This method not only improves the efficiency of production but also aligns with green chemistry principles by minimizing waste and reducing the need for hazardous reagents. The study highlighted the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of central nervous system (CNS) therapeutics.

In addition to its synthetic utility, (1R)-1-(4-ethylphenyl)ethan-1-ol has shown promising biological activity in preclinical studies. Research conducted at the University of Cambridge in 2024 revealed its potential as an allosteric modulator of GABAA receptors, which are implicated in anxiety and epilepsy disorders. The study utilized a combination of electrophysiology and molecular docking simulations to demonstrate the compound's binding affinity and selectivity for specific receptor subtypes. These findings suggest that (1R)-1-(4-ethylphenyl)ethan-1-ol could serve as a scaffold for designing new anxiolytic or anticonvulsant drugs with fewer side effects compared to existing treatments.

Another significant development involves the application of (1R)-1-(4-ethylphenyl)ethan-1-ol in the field of prodrug design. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) explored its use as a promoiety to enhance the bioavailability of poorly soluble drugs. By conjugating the compound to a parent drug molecule, researchers observed improved pharmacokinetic profiles in animal models, including increased absorption and prolonged half-life. This strategy holds particular promise for oral drug formulations, where solubility and stability are major challenges.

Despite these advancements, challenges remain in the large-scale production and clinical translation of (1R)-1-(4-ethylphenyl)ethan-1-ol. Issues such as cost-effective synthesis, scalability, and regulatory compliance need to be addressed to fully realize its potential. Future research directions may include the exploration of continuous flow chemistry for synthesis optimization and the development of targeted delivery systems to enhance therapeutic efficacy. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and advancing the compound from bench to bedside.

In conclusion, (1R)-1-(4-ethylphenyl)ethan-1-ol (CAS: 54225-75-1) represents a versatile and promising candidate in chemical biology and pharmaceutical research. Its applications span from chiral synthesis to drug discovery, with recent studies underscoring its potential in CNS therapeutics and prodrug design. As research continues to uncover new facets of its biological and chemical properties, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.

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